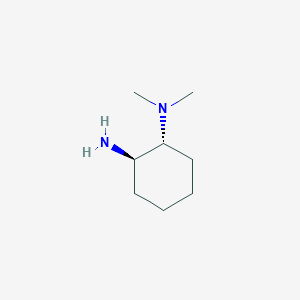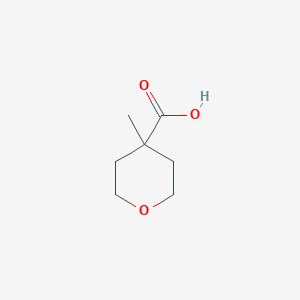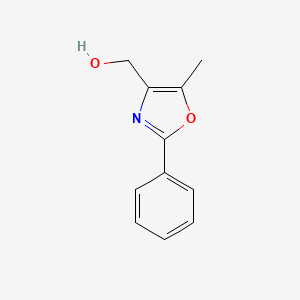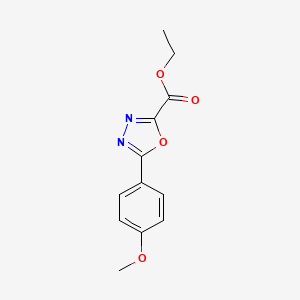
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable observations during the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including what types of reactions it undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).Applications De Recherche Scientifique
Antibacterial Activity
The compound has shown potential in antibacterial applications. For instance, a study highlighted the synthesis of novel 1,3,4-oxadiazoles with 4-methoxyphenyl substitution, exhibiting significant antibacterial activity (Aghekyan et al., 2020).
Anticancer Properties
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate derivatives have been explored for their anticancer properties. For instance, the synthesis and cytotoxic evaluation of novel derivatives containing this compound demonstrated effectiveness against various cancer cell lines, indicating its potential in cancer research (Adimule et al., 2014).
Synthesis of Complex Molecules
This compound is utilized in the synthesis of complex molecules with diverse applications. Research has shown the synthesis of various derivatives for potential use in medicinal chemistry, highlighting its versatility as a building block (Wet-osot et al., 2017).
Antioxidant and Antimicrobial Studies
Some studies have also focused on the synthesis of lignan conjugates using this compound, demonstrating significant antioxidant and antimicrobial activities. This shows its potential in developing new therapeutic agents (Raghavendra et al., 2016).
Crystal Structure Analysis
The crystal structures of derivatives of this compound have been studied, providing valuable insights into its chemical properties and potential applications in material science (Yeong et al., 2018).
Antidiabetic Screening
Additionally, derivatives of this compound have been synthesized and evaluated for their antidiabetic properties, suggesting its role in developing new treatments for diabetes (Lalpara et al., 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or ways the compound’s synthesis could be improved.
Propriétés
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYYPTIVTNFIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539809 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
99367-44-9 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









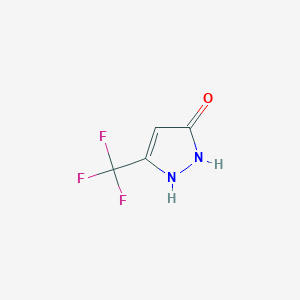

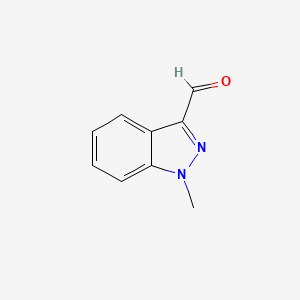

![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)
